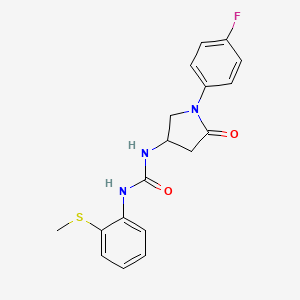
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
One study investigated the role of orexin receptors in compulsive food consumption, using selective antagonists to explore their effects on binge eating in rats. Compounds structurally related to 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, such as GSK1059865, a selective OX1R antagonist, showed potential for treating compulsive eating behaviors by reducing binge eating for highly palatable food without affecting standard food intake. This suggests that antagonism at OX1R could represent a novel pharmacological approach to eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorescent Dyes and Bioconjugation
Another area of research involves the development of fluorescent dyes through chemical modifications of compounds with urea functionalities. A study on the chemistry of Boranils, which could be structurally or functionally similar to the urea derivatives of interest, demonstrated the potential for these compounds in creating fluorescent dyes with high luminescence. These dyes were successfully applied in model labeling experiments, indicating their usefulness in biological labeling and imaging applications (Frath et al., 2012).
PI3 Kinase Inhibition and Cancer Therapy
Stereochemical manipulation and synthesis of active metabolites of potent PI3 kinase inhibitors have been explored, highlighting the significance of precise chemical modifications for enhancing therapeutic efficacy. Such research underscores the potential of compounds with complex urea structures in developing treatments for cancer through targeted inhibition of key signaling pathways (Chen et al., 2010).
Hydrogel Formation and Material Science
Research on low molecular weight salt hydrogelators, including compounds with urea functionalities, has shown that these materials can form hydrogels whose physical properties can be tuned by the identity of the anion. This property is crucial for designing materials with specific rheological and morphological characteristics, applicable in drug delivery systems, tissue engineering, and other biomedical applications (Lloyd & Steed, 2011).
Antimycobacterial Activity
The structural modification of piperidin-4-ones, which may share reactive similarities with the compound of interest, has led to the discovery of compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This research indicates the potential of urea derivatives in developing new antimycobacterial agents, offering a promising approach to treating tuberculosis and related infections (Kumar et al., 2008).
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXNZORHXXERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)-1H-pyrazol-5-amine](/img/structure/B2511548.png)
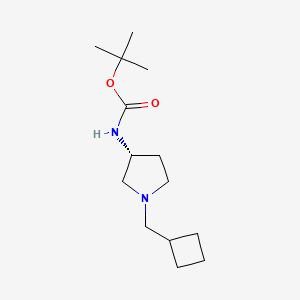
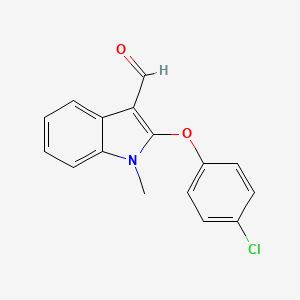
![1-(2-Naphthyl)-3-[(2-{[3-(2-naphthyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2511554.png)
![N-methoxy-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-methylacetamide](/img/structure/B2511555.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2511556.png)
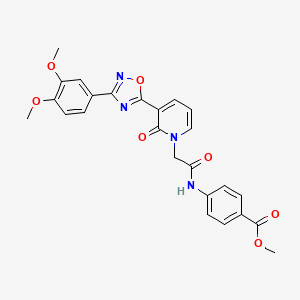
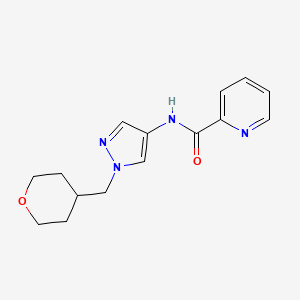

![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
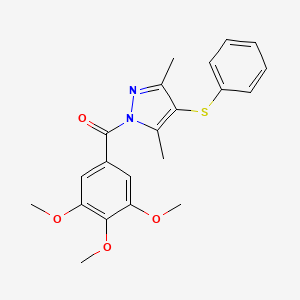
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2511571.png)